molecular formula C12H16Cl2N2O B2891017 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride CAS No. 31842-24-7

4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride

Cat. No.: B2891017
CAS No.: 31842-24-7
M. Wt: 275.17
InChI Key: YBXCEGKOPFZNBL-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride is a chemical compound with the molecular formula C12H16Cl2N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride typically involves the reaction of quinoline derivatives with dimethylamine. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. Another method is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound like crotonaldehyde instead of glycerol and sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-3-one derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds .

Scientific Research Applications

4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride is unique due to its specific structural features and versatile applications. Unlike some similar compounds, it has a dimethylamino group that enhances its reactivity and potential for functionalization .

Properties

IUPAC Name

4-[(dimethylamino)methyl]quinolin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.2ClH/c1-14(2)8-10-9-5-3-4-6-11(9)13-7-12(10)15;;/h3-7,15H,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXCEGKOPFZNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=NC2=CC=CC=C21)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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